An In-depth Technical Guide to N-(3-methoxyphenyl)formamide: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to N-(3-methoxyphenyl)formamide: Structure, Properties, and Synthetic Utility
This guide provides a comprehensive technical overview of N-(3-methoxyphenyl)formamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its emerging significance as a precursor in the synthesis of complex molecular architectures of pharmaceutical interest.
Introduction: The Strategic Importance of N-(3-methoxyphenyl)formamide
N-(3-methoxyphenyl)formamide is an aromatic organic compound belonging to the formamide class. Its structure, which combines a formamide group with a methoxy-substituted phenyl ring, makes it a valuable building block in organic synthesis. The methoxy group, in particular, is a common feature in many natural products and approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[1] The formamide moiety serves as a precursor to various functional groups, rendering N-(3-methoxyphenyl)formamide a strategic starting material in the synthesis of more complex molecules.
Chemical Structure and Physicochemical Properties
The chemical identity of N-(3-methoxyphenyl)formamide is defined by its molecular structure, which consists of a formyl group attached to the nitrogen atom of 3-methoxyaniline.
Molecular Structure:
Caption: Chemical structure of N-(3-methoxyphenyl)formamide.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| CAS Number | 27153-17-9 | [2][3] |
| Appearance | Off-white solid | Inferred from typical properties of similar compounds |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in many organic solvents | General property of formamides |
Synthesis of N-(3-methoxyphenyl)formamide: A Detailed Protocol
The most common and straightforward method for the synthesis of N-(3-methoxyphenyl)formamide is the N-formylation of 3-methoxyaniline using formic acid. This reaction can be performed under various conditions, including solvent-free heating or by using a dehydrating agent in a suitable solvent. Below is a detailed protocol that can be adapted for laboratory-scale synthesis.
Reaction Scheme:
Caption: N-formylation of 3-methoxyaniline to yield N-(3-methoxyphenyl)formamide.
Experimental Protocol:
Materials:
-
3-Methoxyaniline
-
Formic acid (85-90%)
-
Toluene
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine 3-methoxyaniline (1.0 eq), formic acid (1.2 eq), and toluene.
-
Heat the reaction mixture to reflux. The azeotropic removal of water using the Dean-Stark trap drives the reaction to completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 5-6 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-(3-methoxyphenyl)formamide can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is used as a solvent because it forms an azeotrope with water, facilitating its removal via the Dean-Stark trap, which is crucial for driving the equilibrium of the formylation reaction towards the product.
-
Excess Formic Acid: A slight excess of formic acid is used to ensure the complete conversion of the starting amine.
-
Aqueous Workup: The washing steps with sodium bicarbonate solution and water are essential to remove unreacted formic acid and any water-soluble byproducts, leading to a purer product.
Spectroscopic Characterization
The identity and purity of synthesized N-(3-methoxyphenyl)formamide can be confirmed using various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the formyl proton, and the N-H proton.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, and the formyl carbonyl carbon.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-O stretching of the methoxy group.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (151.16 g/mol ).
Applications in Drug Development and Medicinal Chemistry
While N-(3-methoxyphenyl)formamide itself is not a therapeutic agent, its structural motifs are present in a variety of biologically active molecules. It serves as a valuable intermediate in the synthesis of pharmaceutical compounds.
Precursor to Melatonin Receptor Ligands
The N-[3-(3-methoxyphenyl)propyl] amide scaffold has been identified as a key pharmacophore for selective melatonin MT₂ receptor ligands.[4][5] N-(3-methoxyphenyl)formamide can be considered a foundational building block for the synthesis of such compounds. The general synthetic strategy would involve the reduction of the formamide to the corresponding amine, followed by chain extension and subsequent amidation with various side chains to explore the structure-activity relationship (SAR) for MT₂ receptor binding.
Caption: Synthetic pathway from N-(3-methoxyphenyl)formamide to MT₂ receptor ligands.
The development of selective MT₂ receptor agonists is a promising therapeutic strategy for the treatment of sleep disorders and other circadian rhythm-related conditions.[6]
Potential Intermediate in the Synthesis of Analgesics
The 3-methoxyphenyl moiety is a key structural feature in the potent analgesic drug, Tapentadol.[7][8][9] Although the direct use of N-(3-methoxyphenyl)formamide in the reported syntheses of Tapentadol is not explicitly detailed, its structural relationship to key intermediates suggests its potential as a starting material in alternative synthetic routes. The formamide group can be a precursor to the amine functionality present in the final drug structure.
Conclusion
N-(3-methoxyphenyl)formamide is a chemical compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its formamide and methoxyphenyl groups, establishes it as a valuable intermediate for the construction of complex, biologically active molecules. Further exploration of its synthetic applications is likely to uncover new pathways to novel therapeutic agents.
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